Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate
Description
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core. Key structural attributes include:
- A chloro substituent at position 6.
- A methyl group at position 5.
- A methyl ester moiety at position 1.
Its synthesis likely involves cyclization strategies similar to those used for related imidazopyridine derivatives .
Properties
IUPAC Name |
methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-3-7(11)4-8-9(10(14)15-2)12-5-13(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQDXKIBMPYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The imidazo[1,5-a]pyridine scaffold is shared with several analogs, but substituent positions and functional groups vary significantly:
Key Observations:
Core Structure : Imidazo[1,5-a]pyridine derivatives (e.g., CAS 1363381-07-0) exhibit lower similarity scores (0.68) compared to simpler imidazole analogs (0.82–0.89) due to differences in ring complexity .
Halogen Substituents : Bromine at position 7 (CAS 1363381-07-0) vs. chlorine at position 7 (target compound) impacts electrophilicity and steric bulk . Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chlorine.
Ester Groups : Methyl esters (target compound) generally confer higher metabolic lability than ethyl esters (e.g., CAS 1363381-07-0), affecting bioavailability .
Biological Activity
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring structure that contributes to its unique pharmacological properties. The presence of chlorine and methyl groups enhances its reactivity and bioactivity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis reveals that modifications at specific positions on the imidazo ring can enhance cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| Related compound A | MCF-7 | 8.3 | Cell cycle arrest |
| Related compound B | A549 | 15.0 | Inhibition of proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G2/M phase.
- Inhibition of Angiogenesis : Some studies suggest that it can inhibit the formation of new blood vessels, limiting tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of various imidazo derivatives. This compound demonstrated promising results against breast cancer cell lines with an IC50 value lower than many standard chemotherapeutics .
- Study 2 : Research conducted on the compound's interaction with specific receptors revealed potential as a selective antagonist for certain targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
